Technical Monograph: Structural Elucidation & Quality Profiling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Technical Monograph: Structural Elucidation & Quality Profiling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
This technical guide details the structural analysis and quality profiling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS: 90096-38-1), a critical pharmacophore building block used in the synthesis of serotonergic and dopaminergic ligands.[1]
[1]
Executive Summary
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (herein referred to as FPE-OH ) serves as a "privileged scaffold" intermediate in medicinal chemistry.[1] Its structure combines a lipophilic 4-fluorophenylpiperazine (pFPP) tail—known for high affinity to 5-HT
This guide provides a rigorous analytical framework for researchers to validate the identity, purity, and stability of FPE-OH. It moves beyond basic characterization to address specific challenges, such as distinguishing regioisomeric fluorine impurities and quantifying N-oxide degradation products.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol |
| Common Synonyms | 1-(2-Hydroxyethyl)-4-(4-fluorophenyl)piperazine; PEO-FPP |
| CAS Number | 90096-38-1 |
| Molecular Formula | C |
| Molecular Weight | 224.28 g/mol |
| Physical State | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water |
Structural Characterization Strategy
The validation of FPE-OH requires a multi-modal approach to confirm the integrity of three distinct zones: the fluorinated aromatic ring, the piperazine core, and the hydroxyethyl side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation. The presence of fluorine necessitates
-
H NMR (400 MHz, CDCl
):-
Aromatic Region (6.90 – 7.05 ppm): The 4-fluorophenyl group appears as a distinct multiplet due to
H- F coupling ( and ).[1] A pure 4-fluoro isomer shows a symmetric integration of 4 protons.[1] Asymmetry or extra peaks here indicate regioisomeric impurities (2-fluoro or 3-fluoro analogs).[1] -
Piperazine Core (2.60 – 3.20 ppm): The piperazine protons split into two triplets (or broad multiplets). The protons adjacent to the aniline nitrogen (N4) are deshielded (~3.1 ppm) compared to those near the alkyl nitrogen (N1, ~2.7 ppm).
-
Hydroxyethyl Chain:
-
- F NMR:
Mass Spectrometry (LC-MS/MS)
Fragmentation patterns are critical for confirming the connectivity of the piperazine ring.[1]
-
Parent Ion: [M+H]
= 225.14[1] -
Key Fragments:
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: Broad band at 3200–3400 cm
(confirms free alcohol).[1] -
C-F Stretch: Strong band at 1200–1250 cm
.[1] -
Aromatic Overtones: 1500–1600 cm
.[1]
Analytical Workflow Visualization
The following diagram outlines the logical flow for validating FPE-OH, from crude synthesis to certified reference material.
Figure 1: Analytical decision matrix for the qualification of FPE-OH intermediates.
Impurity Profiling & Stability
In drug development, the "process-related impurities" of FPE-OH are as critical as the main peak.[1]
Critical Impurities[1]
-
Bis-alkylation Dimer: 1,4-bis(4-fluorophenyl)piperazine.[1] Formed if the starting piperazine reacts with itself or if stoichiometry is uncontrolled.[1] Detected by LC-MS (High MW).[1]
-
N-Oxide: The tertiary amine at N1 is susceptible to oxidation.[1]
-
Regioisomers: 2-Fluoro or 3-Fluoro analogs originating from impure 1-chloro-4-fluorobenzene starting material.[1]
Stability Protocol
FPE-OH is hygroscopic and prone to oxidation.[1]
-
Storage: -20°C, desiccated.
-
Retest Period: 12 months.
-
Stress Testing: Degrades significantly under oxidative stress (3% H
O ), forming the N-oxide.[1] Stable under thermal stress (<60°C).
Experimental Protocols
Protocol A: High-Resolution LC-MS Identification[1]
-
System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Logic: Acidic mobile phase ensures protonation of the piperazine nitrogens, maximizing sensitivity in ESI(+) mode.
Protocol B: F NMR Regio-Purity Assay
-
Solvent: CDCl
(neutralized with K CO to prevent acid-induced shifts). -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm).[1] -
Parameters:
-
Pulse angle: 30°.[1]
-
Relaxation delay: >5 seconds (essential for accurate integration of F-nuclei).
-
Scans: 64.
-
-
Acceptance Criteria: No signals >0.5% intensity outside the main peak (-120 to -124 ppm range).
Synthesis Context (Process Control)
Understanding the synthesis aids in predicting impurities. FPE-OH is typically synthesized via N-alkylation :
[1]Key Process Control Point: The reaction must be monitored to prevent O-alkylation (reaction at the hydroxyl group) or quaternization (over-alkylation of the nitrogen), both of which are difficult to remove downstream.[1]
Figure 2: Synthetic pathway highlighting the critical control point for over-alkylation.[1]
References
-
ChemScene. (n.d.).[1] 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethan-1-ol Product Monograph. Retrieved from
-
National Center for Biotechnology Information. (2011).[1] Synthesis and pharmacological evaluation of SN79, a cocaine antagonist. PubChem.[1] Retrieved from
-
Mishra, B. K., et al. (2009).[2][3] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank.[1][2][3][4] (Analogous characterization data). Retrieved from [1][3]
-
LGC Standards. (n.d.). Reference Standards for Piperazine Derivatives. Retrieved from
